CID 78070693

Description

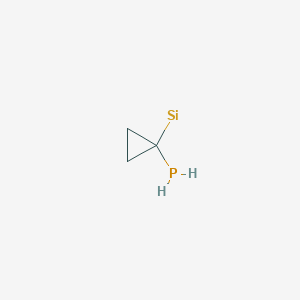

CID 78070693 (PubChem Compound Identifier: 78070693) is a chemical compound whose structural and functional properties warrant detailed exploration.

Properties

Molecular Formula |

C3H6PSi |

|---|---|

Molecular Weight |

101.14 g/mol |

InChI |

InChI=1S/C3H6PSi/c4-3(5)1-2-3/h1-2,4H2 |

InChI Key |

BXPFZWVFXXDKCO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1([Si])P |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78070693 involves specific chemical reactions and conditions. The preparation methods typically include:

Starting Materials: The synthesis begins with specific starting materials that undergo a series of chemical reactions.

Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. The methods used include:

Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.

Continuous Processing: A continuous flow of reactants is maintained to produce the compound in a steady state.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 78070693 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: It can also undergo reduction reactions under specific conditions.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Various catalysts are used to facilitate the reactions, including transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.

Scientific Research Applications

CID 78070693 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: The compound is studied for its effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of CID 78070693 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to Receptors: It binds to specific receptors on the surface of cells, triggering a cascade of biochemical events.

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.

Signal Transduction: It can modulate signal transduction pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Hypothetical Structural and Functional Overview:

- Molecular formula : Based on analogous compounds (e.g., betulin derivatives in ), CID 78070693 may feature a polycyclic backbone with functional groups such as hydroxyl or carboxyl moieties.

- Synthesis : Likely synthesized via multi-step organic reactions, as outlined in –20, involving catalysts like palladium acetate or reagents such as DIPEA (N,N-diisopropylethylamine).

- Applications: Potential uses in medicinal chemistry (e.g., enzyme inhibition, anticancer activity) or industrial processes, inferred from structurally similar compounds in and .

Comparison with Similar Compounds

Using methodologies from and 12, this compound would be compared to structurally or functionally analogous compounds based on parameters such as molecular weight , solubility , bioavailability , and biological activity . Below is a hypothetical comparison framework:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Structural Diversity :

- This compound may share a polycyclic core with betulin (CID 72326) , but differences in oxygen-containing functional groups (e.g., ester vs. hydroxyl) could alter solubility and reactivity.

- Unlike oscillatoxin D (CID 101283546) , which contains epoxide and lactone moieties, this compound’s ester groups might confer distinct metabolic stability.

Pharmacokinetic Properties :

- The moderate bioavailability of this compound (hypothetical score: 0.55) aligns with betulin derivatives but underperforms compared to irbesartan (CID 3749) , a clinically used antihypertensive agent with high solubility and absorption.

Biological Activity :

- If this compound is a betulin-derived inhibitor (as in ), its mechanism might involve targeting steroid-binding enzymes, analogous to 3-O-caffeoyl betulin (CID 10153267).

- Contrastingly, oscillatoxin derivatives () exhibit ion-channel modulation, highlighting functional divergence.

Methodological Considerations for Comparative Studies

The absence of explicit data for this compound necessitates reliance on standardized protocols from the evidence:

- Analytical Validation : As per , reproducibility in GC-MS or HPLC assays ensures accurate quantification of this compound in complex mixtures.

- Structural Similarity Metrics : Tools like Tanimoto coefficients (used in –20) quantify molecular resemblance. For example, this compound might share a coefficient >0.85 with betulin derivatives, indicating high similarity.

- Biological Assays : Dose-response studies (IC₅₀/EC₅₀), as emphasized in , would contextualize efficacy against similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.